(R)-2-((tert-Butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid
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Overview
Description
®-2-((tert-Butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid is a compound that features a trifluoromethyl group and a tert-butoxycarbonyl-protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid typically involves the introduction of the tert-butoxycarbonyl (Boc) group into the amino acid precursor. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of Boc-protected amino acids, including ®-2-((tert-Butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid, often employs continuous flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Types of Reactions:
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often requiring strong nucleophiles and specific reaction conditions.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), oxalyl chloride in methanol.
Substitution: Strong nucleophiles like alkoxides or amines in polar aprotic solvents.
Major Products:
Deprotection: The major product is the free amino acid after removal of the Boc group.
Substitution: Depending on the nucleophile, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
®-2-((tert-Butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid is used in several scientific research applications:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Biological Studies: As a probe to study enzyme-substrate interactions and protein modifications.
Mechanism of Action
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino functionality during synthetic transformations and can be selectively removed under acidic conditions to reveal the free amine. The trifluoromethyl group can influence the compound’s reactivity and interactions with biological targets due to its electron-withdrawing properties .
Comparison with Similar Compounds
®-2-Amino-5,5,5-trifluoropentanoic acid: Lacks the Boc protection, making it more reactive but less stable during synthesis.
®-2-((tert-Butoxycarbonyl)amino)-4,4,4-trifluorobutanoic acid: Similar structure but with a different carbon chain length, affecting its reactivity and applications.
Uniqueness: ®-2-((tert-Butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid is unique due to the combination of the Boc-protected amino group and the trifluoromethyl group, which together provide a balance of stability and reactivity, making it a valuable intermediate in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C10H16F3NO4 |
---|---|
Molecular Weight |
271.23 g/mol |
IUPAC Name |
(2R)-5,5,5-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C10H16F3NO4/c1-9(2,3)18-8(17)14-6(7(15)16)4-5-10(11,12)13/h6H,4-5H2,1-3H3,(H,14,17)(H,15,16)/t6-/m1/s1 |
InChI Key |
YRXRZBPEGLIKRH-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(F)(F)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(F)(F)F)C(=O)O |
Origin of Product |
United States |
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